N-(benzo[d]thiazol-2-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide
Description
N-(Benzo[d]thiazol-2-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide is a heterocyclic acetamide derivative featuring a benzo[d]thiazole core linked to a substituted pyrimidine moiety via an ether-acetamide bridge. Its structure combines a benzo[d]thiazole ring (known for enhancing bioavailability and metabolic stability) with a pyrimidine-pyrazole hybrid scaffold, which is associated with diverse biological interactions . The pyrimidine ring’s substitution with a methyl group and a pyrazole moiety may influence its binding affinity to target proteins, such as kinases or microbial enzymes, making it a candidate for drug development .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2S/c1-11-19-14(23-8-4-7-18-23)9-16(20-11)25-10-15(24)22-17-21-12-5-2-3-6-13(12)26-17/h2-9H,10H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBSRICNNGCLCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCC(=O)NC2=NC3=CC=CC=C3S2)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, structural characteristics, and relevant case studies.
Structural Characteristics
The compound features a benzothiazole moiety, which is known for its diverse biological properties. The presence of the pyrazole and pyrimidine rings enhances its potential as a therapeutic agent. The molecular structure can be summarized as follows:
- Benzothiazole : A fused ring system contributing to various medicinal properties.
- Pyrazole and Pyrimidine : These rings are known for their roles in anticancer activity and other pharmacological effects.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 344.40 g/mol |
| Functional Groups | Amide, Ether, Aromatic rings |
| Key Bonds | C=O (1.221 Å), N-H interactions |
Anticancer Properties
Research indicates that compounds containing benzothiazole derivatives exhibit significant anticancer activity. For instance, studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines, including A549 (human lung cancer) and HepG2 (hepatocellular carcinoma).
Case Study: Inhibition of Cell Proliferation
In a recent study involving a related benzothiazole derivative, the compound showed an IC value of 9 μM against A549 cells, indicating potent inhibitory effects on cell growth and migration capabilities. This inhibition was linked to cell cycle arrest and morphological changes in treated cells .
The proposed mechanism for the anticancer activity of this compound involves:
- Induction of Apoptosis : The compound may activate apoptotic pathways leading to programmed cell death.
- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in cancer cells.
- Inhibition of Metastasis : The compound may reduce the migratory ability of cancer cells.
Additional Biological Activities
Beyond its anticancer properties, benzothiazole derivatives have been reported to possess:
- Antibacterial Activity : Effective against various bacterial strains.
- Antifungal Properties : Some derivatives exhibit efficacy against fungal infections.
- Neuroprotective Effects : Certain benzothiazoles have shown promise in treating neurodegenerative diseases .
Synthesis and Characterization
The synthesis of this compound typically involves acylation reactions. For example, the reaction between 2-aminobenzothiazole and chloroacetyl chloride yields the acetamide derivative.
Table 2: Synthesis Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Step 1 | 2-Aminobenzothiazole + Chloroacetyl chloride | Room temperature | 86.8% |
| Step 2 | Purification via recrystallization | Anhydrous ethanol | - |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds containing benzothiazole and pyrazole moieties exhibit significant anticancer properties. For instance, derivatives similar to N-(benzo[d]thiazol-2-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide have shown effectiveness against prostate cancer by acting as selective androgen receptor modulators (SARMs). These compounds can inhibit androgen receptor activity, which is crucial in the proliferation of certain cancer cells .
Antioxidant Properties
The compound has also been investigated for its antioxidant capabilities. Research indicates that thiazole and pyrazole derivatives can scavenge free radicals, thus potentially reducing oxidative stress in cells. This property is beneficial in preventing various diseases linked to oxidative damage, including cardiovascular diseases and neurodegenerative disorders .
Antimicrobial Activity
Compounds with similar structures have demonstrated antimicrobial effects against a range of pathogens. The presence of the benzothiazole ring enhances the compound's ability to disrupt microbial cell membranes, making it a candidate for developing new antibiotics .
Agricultural Applications
Pesticidal Properties
this compound has potential applications as a pesticide. The compound's structural characteristics allow it to act against specific pests while being less harmful to beneficial insects. Studies have shown that similar compounds can effectively control pest populations in agricultural settings without causing significant ecological disruption .
Material Science
Polymer Additives
The incorporation of benzothiazole derivatives into polymer matrices has been explored for enhancing material properties such as thermal stability and UV resistance. The unique chemical structure of this compound allows it to act as a stabilizer in various polymer applications .
Comprehensive Data Table
Case Studies
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of benzothiazole derivatives on prostate cancer cell lines. The results indicated that these compounds significantly reduced cell viability and induced apoptosis through androgen receptor antagonism, suggesting their potential as therapeutic agents for treating hormone-dependent cancers .
Case Study 2: Antioxidant Properties
Research conducted on various thiazole derivatives demonstrated their capability to reduce oxidative stress markers in vitro. The findings support the development of these compounds as dietary supplements or therapeutic agents aimed at mitigating oxidative damage associated with chronic diseases .
Case Study 3: Pesticidal Efficacy
Field trials assessing the effectiveness of benzothiazole-based pesticides showed a marked reduction in pest populations while maintaining ecological balance. This study highlights the potential for developing environmentally friendly pest control solutions using such compounds .
Comparison with Similar Compounds
N-(Benzo[d]thiazol-2-yl)-2-(2-(2-oxo-2H-chromen-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide (Patent Compound)
- Structure : Features a coumarin-benzimidazole hybrid linked to the acetamide-benzo[d]thiazole core.
- This compound exhibits broad-spectrum activity against bacterial, fungal, and malarial pathogens, whereas the target compound’s pyrimidine-pyrazole group may favor kinase inhibition .
- Synthesis : Involves multi-step coupling reactions, contrasting with the pyrimidine-ether linkage in the target compound .
2-((1H-1,2,4-Triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide (Compound 5a–m)
- Structure : Replaces the pyrimidine-ether group with a triazole-thioether linkage.
- However, the absence of a pyrimidine ring reduces its applicability in kinase-targeted therapies .
N-(6-Chlorobenzo[d]thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (Compound 3a)
- Structure : Incorporates an arylpiperazine fragment instead of the pyrimidine-pyrazole unit.
- Comparison : The arylpiperazine group is associated with dopamine receptor affinity, suggesting CNS applications. This contrasts with the target compound’s likely antimicrobial or antiproliferative roles .
Q & A
Q. Q1. What are the standard synthetic routes for preparing N-(benzo[d]thiazol-2-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves coupling a benzo[d]thiazol-2-amine derivative with a pyrimidine-oxyacetamide intermediate. A general approach includes:
- Step 1: React 2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ol with chloroacetyl chloride to form the acetamide backbone.
- Step 2: Couple this intermediate with benzo[d]thiazol-2-amine under nucleophilic substitution conditions (e.g., using a base like K₂CO₃ in DMF at 80–100°C).
To optimize yields: - Use anhydrous solvents and inert atmospheres to minimize hydrolysis .
- Monitor reaction progress via TLC or HPLC to terminate reactions at peak conversion .
- Purify intermediates via column chromatography or recrystallization to reduce side products .
Q. Q2. How can researchers characterize the purity and structural identity of this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm substituent positions and detect impurities. For example, the pyrimidine ring protons appear as distinct singlets (δ 8.2–8.5 ppm), while the pyrazole protons show splitting patterns (δ 6.5–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₁₈H₁₅N₅O₂S) with <2 ppm error .
- HPLC: Use reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) and detect degradation products .
Q. Q3. What preliminary biological assays are suitable for evaluating its pharmacological potential?
Methodological Answer: Initial screens should focus on target-specific assays:
- Kinase Inhibition: Test against Src family kinases (e.g., via ADP-Glo™ assays) due to structural similarity to Src inhibitors like KX2-391 .
- Antimicrobial Activity: Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi, given the known antimicrobial properties of thiazole-acetamide derivatives .
- Cytotoxicity: Employ MTT assays on human cell lines (e.g., HEK293) to establish safety profiles .
Advanced Research Questions
Q. Q4. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and binding interactions of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites. Basis sets like B3LYP/6-311+G(d,p) are recommended for accuracy .
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinase active sites (e.g., Src). Focus on the pyrimidine-oxyacetamide moiety’s hydrogen bonding with catalytic lysine residues .
- MD Simulations: Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational flexibility .
Q. Q5. How can researchers resolve contradictions in reported biological activity data for similar thiazole-acetamide derivatives?
Methodological Answer: Contradictions often arise from assay variability or structural nuances. Strategies include:
- Orthogonal Assays: Confirm kinase inhibition using both biochemical (e.g., radiometric) and cellular (e.g., Western blot for phospho-targets) methods .
- SAR Studies: Synthesize analogs with systematic substitutions (e.g., methyl → ethyl on pyrimidine) to isolate critical pharmacophores .
- Meta-Analysis: Compare datasets across studies while controlling for variables like cell line passage number or solvent (DMSO vs. PBS) .
Q. Q6. What strategies improve the metabolic stability of this compound in preclinical studies?
Methodological Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) on the acetamide to enhance oral bioavailability .
- CYP450 Inhibition Assays: Use human liver microsomes to identify metabolic hotspots (e.g., pyrazole ring oxidation) and guide deuteration or fluorination .
- Plasma Stability Tests: Incubate compound in murine/human plasma (37°C, 24h) and quantify degradation via LC-MS. Stabilize labile groups with steric hindrance (e.g., tert-butyl) .
Q. Q7. How can crystallography or spectroscopic techniques elucidate its solid-state behavior and polymorphism?
Methodological Answer:
- Single-Crystal XRD: Grow crystals via slow evaporation (e.g., ethyl acetate/hexane) to determine 3D structure and hydrogen-bonding networks .
- PXRD: Compare experimental vs. simulated patterns to detect polymorphs. Optimize crystallization solvents (e.g., DMSO vs. EtOH) to control lattice packing .
- DSC/TGA: Assess thermal stability and phase transitions (e.g., melting points >200°C for crystalline forms) .
Data Contradiction Analysis
Q. Q8. How should researchers address discrepancies in reported synthetic yields for analogous compounds?
Methodological Answer: Discrepancies may stem from reagent quality or reaction scaling. Recommendations:
- Replicate Literature Protocols: Use identical reagents (e.g., anhydrous DMF) and monitor reaction parameters (e.g., temperature gradients) .
- Design of Experiments (DoE): Apply factorial designs to test variables (e.g., solvent polarity, catalyst loading) and identify critical factors .
- Scale-Up Studies: Use microwave-assisted synthesis for small-scale optimization before transitioning to batch reactors .
Q. Q9. What analytical approaches differentiate stereoisomers or regioisomers in this compound’s derivatives?
Methodological Answer:
- Chiral HPLC: Use columns like Chiralpak IA with hexane/isopropanol to resolve enantiomers (e.g., from asymmetric pyrazole substitution) .
- NOESY NMR: Detect spatial proximity of protons (e.g., pyrimidine-methyl to pyrazole protons) to assign regiochemistry .
- VCD Spectroscopy: Compare experimental and computed vibrational circular dichroism spectra for absolute configuration determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
